molecular formula C22H23N5O2 B2890432 1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1147199-32-3

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2890432
CAS No.: 1147199-32-3
M. Wt: 389.459
InChI Key: YLBDPNPPRFVUKN-UHFFFAOYSA-N
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Description

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Antimicrobial Agents

A study by Jadhav et al. (2017) on a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid highlighted their potential as antimicrobial agents. These compounds, characterized by piperazine carboxamides, (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl), and (5-(alkylthio)-1,3,4-oxadiazol-2-yl) substitutions, exhibited moderate to good activities against tested bacterial and fungal strains, underscoring the relevance of triazole derivatives in developing new antimicrobials (Jadhav, Raundal, Patil, & Bobade, 2017).

Catalytic Applications

Research into half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands by Saleem et al. (2013) revealed their efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This study showcases the utility of triazole derivatives in catalysis, providing a foundation for further investigations into their potential applications in chemical synthesis and industrial processes (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Reactivity and Adsorption Behavior Studies

Al-Ghulikah et al. (2021) investigated the reactive properties and adsorption behavior of a triazole derivative using DFT and MD simulation studies. Their work provides insights into the stability and reactivity of triazole compounds, which are crucial for pharmaceutical applications and the development of materials with specific interaction capabilities with other molecules (Al-Ghulikah, Al-Mutairi, Hassan, Emam, Mary, Armaković, & Armaković, 2021).

Antiavian Influenza Virus Activity

Hebishy et al. (2020) introduced a novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against the avian influenza virus (H5N1). This highlights the potential of triazole derivatives in the development of new antiviral agents, contributing to the global effort to combat emerging viral threats (Hebishy, Salama, & Elgemeie, 2020).

In Silico Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds from 1H-benzo[d][1,2,3]triazole-5-yl)(phenyl)methanone, which were analyzed for drug-likeness and microbial activity. Their findings contribute to the understanding of triazole derivatives' pharmacological properties and their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

Properties

IUPAC Name

1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propan-2-yl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-8-19-20(22(28)23-14(2)3)24-26-27(19)16-11-12-18-17(13-16)21(29-25-18)15-9-6-5-7-10-15/h5-7,9-14H,4,8H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBDPNPPRFVUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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